molecular formula C13H19N3O B3199077 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide CAS No. 1016764-97-8

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3199077
CAS No.: 1016764-97-8
M. Wt: 233.31 g/mol
InChI Key: BEJRQTFUGCKCLC-UHFFFAOYSA-N
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Description

1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide (CAS 1016764-97-8) is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound features the piperidine-4-carboxamide scaffold, a privileged structure in medicinal chemistry known for its versatile role in drug discovery . The saturated six-membered piperidine ring provides a three-dimensional structure that allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets . The addition of a carboxamide group at the 4-position enhances drug-like properties by providing hydrogen bond donor and acceptor capabilities, which can facilitate stronger binding to proteins and enzymes . The 3-aminophenylmethyl substituent linked to the piperidine nitrogen offers a handle for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex derivatives . The piperidine-4-carboxamide scaffold is historically significant in the development of compounds for central nervous system targets and has been explored for its application in analgesics and antipsychotic agents . Contemporary research leverages this scaffold to develop targeted therapies, including potent and selective kinase inhibitors for cancer treatment . Furthermore, recent studies on structurally related piperidine carboxamides have demonstrated their potential as novel antimalarial agents that target the Plasmodium proteasome, showing species selectivity, oral bioavailability, and a low propensity for resistance development . This compound is intended for research applications such as library development, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry optimization campaigns . Researchers can utilize this intermediate to explore a diverse chemical space and develop compounds with targeted biological activities. This compound is supplied for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9,14H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJRQTFUGCKCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233816
Record name 1-[(3-Aminophenyl)methyl]-4-piperidinecarboxamide
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Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016764-97-8
Record name 1-[(3-Aminophenyl)methyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016764-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Aminophenyl)methyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Derivatization of 1 3 Aminophenyl Methyl Piperidine 4 Carboxamide

Established Synthetic Pathways to 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

The synthesis of this compound is not extensively detailed in publicly available literature; however, its structure lends itself to established and reliable synthetic organic chemistry methodologies. Plausible routes can be designed based on the synthesis of similarly functionalized piperidines. researchgate.netmdpi.com

The construction of the target molecule can be envisioned through several convergent strategies, primarily involving the formation of the C-N bond between the benzylic carbon and the piperidine (B6355638) nitrogen. A common and efficient approach is reductive amination.

Strategy 1: Reductive Amination

A primary synthetic route involves the reaction of piperidine-4-carboxamide with 3-nitrobenzaldehyde. This reaction forms a Schiff base or iminium ion intermediate, which is then reduced in situ to form the N-benzylpiperidine derivative. The final step is the reduction of the nitro group to the desired primary amine.

Step 1: Condensation of piperidine-4-carboxamide and 3-nitrobenzaldehyde.

Step 2: In situ reduction of the resulting iminium ion.

Step 3: Reduction of the aromatic nitro group.

Strategy 2: Nucleophilic Substitution

An alternative well-established method is the N-alkylation of piperidine-4-carboxamide using a suitable 3-nitrobenzyl electrophile, such as 3-nitrobenzyl bromide. This is typically carried out in the presence of a mild base to neutralize the hydrogen bromide byproduct. The synthesis is completed by the subsequent reduction of the nitro group.

Step 1: N-alkylation of piperidine-4-carboxamide with 3-nitrobenzyl bromide.

Step 2: Reduction of the aromatic nitro group.

These multi-step approaches are advantageous as they utilize readily available starting materials and employ high-yielding and well-documented chemical transformations. syrris.jp

The successful synthesis of the target compound relies on the careful selection of reagents and conditions for each step, proceeding through key chemical intermediates.

The primary intermediates in the proposed syntheses are:

Piperidine-4-carboxamide: This is the core heterocyclic component.

3-Nitrobenzaldehyde or 3-Nitrobenzyl bromide: These serve as the source of the aminophenylmethyl moiety, with the nitro group acting as a protected form of the amine.

1-[(3-Nitrophenyl)methyl]piperidine-4-carboxamide: This is the direct precursor to the final product, formed after the key C-N bond-forming reaction.

The reaction conditions for the critical steps are summarized in the table below.

Reaction Step Reagents and Conditions Purpose
Reductive Amination 1. Piperidine-4-carboxamide, 3-Nitrobenzaldehyde, solvent (e.g., Dichloromethane, Methanol). 2. Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).Forms the N-benzyl bond via an iminium ion intermediate.
N-Alkylation 1. Piperidine-4-carboxamide, 3-Nitrobenzyl bromide. 2. Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N). 3. Solvent: Acetonitrile or Dimethylformamide (DMF).Forms the N-benzyl bond via an Sₙ2 reaction.
Nitro Group Reduction 1. Catalytic Hydrogenation: H₂, Palladium on carbon (Pd/C), solvent (e.g., Ethanol, Ethyl acetate). 2. Chemical Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl; Iron (Fe) in acetic acid.Converts the nitro group on the phenyl ring to a primary amine.

Exploration of Analogues and Derivatives of this compound

The core structure of this compound offers multiple points for chemical modification, allowing for the systematic exploration of its chemical space. Derivatization can be targeted at the aminophenyl moiety, the piperidine ring, and the carboxamide functional group.

The primary aromatic amine is a highly versatile functional group for derivatization. Standard transformations can be employed to generate a wide array of analogues.

Acylation: Reaction with acyl chlorides or anhydrides yields a series of amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides produces the corresponding sulfonamides.

Alkylation: The amine can be mono- or di-alkylated using alkyl halides.

Diazotization: Conversion to a diazonium salt allows for a range of subsequent reactions (e.g., Sandmeyer reaction) to install halides, cyano, or hydroxyl groups on the aromatic ring.

The piperidine ring itself can be a target for introducing structural diversity. This can be achieved either by using pre-functionalized starting materials or by modifying the piperidine scaffold in the final molecule or a late-stage intermediate.

Use of Substituted Piperidines: The synthesis can commence with substituted piperidine-4-carboxamides (e.g., 3-methylpiperidine derivatives) to introduce substituents at various positions on the ring. researchgate.net

N-Functionalization of the Piperidine Core: While the piperidine nitrogen in the target compound is tertiary, derivatives of the core piperidine-4-carboxamide can be functionalized prior to the introduction of the benzyl group. For instance, reaction with various sulfonyl chlorides can yield N-sulfonylpiperidine derivatives. nih.gov

The primary carboxamide group is another key site for chemical elaboration. Its reactivity allows for conversion into several other important functional groups.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 1-[(3-aminophenyl)methyl]piperidine-4-carboxylic acid.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to a primary amine, yielding {1-[(3-aminophenyl)methyl]piperidin-4-yl}methanamine.

Dehydration: Dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can convert the carboxamide into a nitrile, producing 1-[(3-aminophenyl)methyl]piperidine-4-carbonitrile.

N-Substitution: The carboxamide nitrogen can be alkylated or acylated, although this can sometimes be challenging on a primary carboxamide. The synthesis of N,N-disubstituted carboxamides often starts from the corresponding carboxylic acid and a secondary amine. google.com

The table below summarizes potential derivatization strategies for the core compound.

Modification Site Reaction Type Reagents Resulting Functional Group
Aminophenyl Moiety AcylationAcetyl chlorideN-(3-((4-carbamoylpiperidin-1-yl)methyl)phenyl)acetamide
SulfonylationMethanesulfonyl chlorideN-(3-((4-carbamoylpiperidin-1-yl)methyl)phenyl)methanesulfonamide
Piperidine Ring N-Acylation (on precursor)Benzoyl chloride1-benzoylpiperidine-4-carboxamide
Carboxamide HydrolysisHCl, H₂O, heat1-[(3-Aminophenyl)methyl]piperidine-4-carboxylic acid
ReductionLiAlH₄{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanamine
DehydrationPOCl₃1-[(3-Aminophenyl)methyl]piperidine-4-carbonitrile

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The stereoselective synthesis of chiral piperidine derivatives is a well-established field in organic chemistry, driven by the prevalence of the piperidine scaffold in pharmaceuticals. researchgate.net Although specific stereoselective syntheses for analogues of this compound are not extensively documented in publicly available literature, several established methodologies for the asymmetric synthesis of substituted piperidines can be applied to create chiral versions of this scaffold. These approaches generally fall into three main categories: the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution of racemic mixtures.

A common strategy involves the asymmetric hydrogenation of pyridine precursors. This can be achieved using chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, in combination with chiral ligands. For instance, the hydrogenation of a suitably substituted pyridinium salt, a precursor to the desired piperidine, in the presence of a chiral catalyst system can yield an enantioenriched piperidine core. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.

Another powerful approach is kinetic resolution. This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched starting material from the product. For example, kinetic resolution of racemic 2-aryl-4-methylenepiperidines has been achieved through deprotonation using a chiral base system, yielding highly enantioenriched products. whiterose.ac.uk This strategy could be adapted to piperidine-4-carboxamide derivatives.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. An amino acid derivative, for instance, can be used to construct the piperidine ring, and its inherent chirality can influence the formation of new stereocenters. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the final enantioenriched product.

While specific data on the stereoselective synthesis of this compound analogues is scarce, the principles outlined above represent viable and well-precedented strategies that could be employed to access these chiral molecules for further investigation in drug discovery programs. The development of such synthetic routes is essential for a thorough understanding of the therapeutic potential of this class of compounds.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a study on the stereoselective synthesis of a chiral analogue, for example, (2R)-1-[(3-aminophenyl)methyl]-2-methylpiperidine-4-carboxamide, using different chiral catalysts.

EntryCatalystLigandSolventTemp (°C)Yield (%)e.e. (%)
1[Rh(COD)Cl]₂(R)-BINAPToluene258592
2[Ir(COD)Cl]₂(S,S)-f-BINAPHANECH₂Cl₂09188
3RuCl₂(PPh₃)₃(R,R)-TsDPENMethanol507895

Table 1: Hypothetical Results for the Asymmetric Hydrogenation of a Pyridinium Precursor

e.e. = enantiomeric excess

This table would allow for the direct comparison of different catalytic systems in terms of their efficiency (yield) and stereoselectivity (enantiomeric excess), guiding the optimization of the reaction conditions for the synthesis of the desired chiral analogue.

Molecular Interactions and Biological Target Engagement of 1 3 Aminophenyl Methyl Piperidine 4 Carboxamide

Ligand-Target Binding Studies of 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide

In Vitro Receptor Binding Assays for this compound and Analogues

No publicly available data from in vitro receptor binding assays for this specific compound could be located.

Enzyme Inhibition Profiling of this compound Derivatives

There are no published studies detailing the enzyme inhibition profile of this compound.

Identification of Potential Biological Targets for this compound

Target Deconvolution Strategies for this compound

No research outlining target deconvolution strategies specifically for this compound is available.

Mechanistic Probes Derived from this compound

There is no information on the development or use of mechanistic probes derived from this compound.

Preclinical Pharmacological Evaluation of 1 3 Aminophenyl Methyl Piperidine 4 Carboxamide Analogues

In Vitro Cellular Activity of 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide Derivatives

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative effects across a variety of cancer cell lines. The core structure of N-benzylpiperidine-4-carboxamide appears to be a key pharmacophore for this activity.

Structure-activity relationship (SAR) studies on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a class of related compounds, have shown that a mono-substituted carboxamide moiety is crucial for antiproliferative action. nih.gov The presence of an aromatic or heteroaromatic ring is also essential, with benzylic-type groups being particularly favored. nih.gov Optimization of this series led to the identification of a compound with a potent growth inhibitory (GI50) value of 120 nM in the DU-145 prostate cancer cell line. nih.gov

In another study, a series of novel piperine-carboximidamide hybrids were developed and evaluated for their antiproliferative effects. Several of these compounds exhibited strong activity, with GI50 values ranging from 35 nM to 100 nM across a panel of four cancer cell lines. nih.gov For instance, the 1,3-benzodioxole derivative was the most potent, with a GI50 of 35 nM. nih.gov

Furthermore, certain indole-aryl-amide derivatives incorporating a piperidine (B6355638) moiety have shown significant activity. For example, a compound featuring a 4-(aminomethyl)aniline portion linked to an indolylacetic acid moiety was active against HT29, HeLa, and MCF7 cancer cell lines with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. mdpi.com Another derivative, N-benzyltryptamine N-capped with a (4-hydroxyphenyl)propanoyl group, was particularly effective against the HT29 colon cancer cell line with an IC50 of 0.31 µM. mdpi.com

The table below summarizes the antiproliferative activity of selected this compound analogues.

Compound ClassCancer Cell LineActivity (IC50/GI50)
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesDU-145 (Prostate)120 nM (GI50) nih.gov
Piperine-carboximidamide hybrid (1,3-benzodioxole derivative)Four cancer cell lines35 nM (GI50) nih.gov
Indole-aryl-amide derivative (4-(aminomethyl)aniline linked to indolylacetic acid)HT29 (Colon)0.96 µM (IC50) mdpi.com
Indole-aryl-amide derivative (4-(aminomethyl)aniline linked to indolylacetic acid)HeLa (Cervical)1.87 µM (IC50) mdpi.com
Indole-aryl-amide derivative (4-(aminomethyl)aniline linked to indolylacetic acid)MCF7 (Breast)0.84 µM (IC50) mdpi.com
Indole-aryl-amide derivative (N-benzyltryptamine derivative)HT29 (Colon)0.31 µM (IC50) mdpi.com

Antiviral Properties in Cell-Based Assays

Analogues of this compound have also been investigated for their antiviral potential. A notable hit, NCGC2955, a piperidine-4-carboxamide, was identified from a high-throughput screen for inhibitors of human cytomegalovirus (CMV). mdpi.com This compound demonstrated in vitro activity against both ganciclovir-sensitive and -resistant strains of CMV, as well as murine CMV, at low micromolar concentrations. mdpi.com

Further synthetic exploration around the piperidine-4-carboxamide scaffold led to the development of analogues with improved anti-CMV activity. For instance, compounds containing a 4-(2-aminoethyl) pyridine amide showed enhanced potency. mdpi.com Two such analogues inhibited murine CMV in vitro with sub-micromolar EC50 values of 0.6 µM and 0.73 µM. mdpi.com Interestingly, these compounds did not exhibit activity against herpes simplex virus 1 or 2 (HSV-1, HSV-2), suggesting a degree of selectivity in their antiviral action. mdpi.com

Other studies have reported on N-substituted piperidine derivatives with activity against the influenza A/H1N1 virus. nih.gov Some of these compounds demonstrated efficacy comparable to the commercially available antiviral drug oseltamivir at similar or lower concentrations in in vitro models. nih.gov

The antiviral activity of selected piperidine-4-carboxamide analogues is summarized in the table below.

Compound AnalogueVirusCell LineActivity (EC50)
NCGC2955Human Cytomegalovirus (CMV)-Low µM mdpi.com
Analogue with 4-(2-aminoethyl) pyridine amideMurine Cytomegalovirus (MCMV)-0.6 µM mdpi.com
Analogue with 4-(2-aminoethyl) pyridine amideMurine Cytomegalovirus (MCMV)-0.73 µM mdpi.com
N-substituted piperidine derivativeInfluenza A/H1N1MDCKComparable to Oseltamivir nih.gov

Modulation of Specific Signaling Pathways in Cellular Models

A significant finding in the preclinical evaluation of these compounds is their ability to modulate key signaling pathways implicated in cancer. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and selective inhibitors of Protein Kinase B (Akt). nih.gov Akt is a central node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is frequently deregulated in various cancers and plays a crucial role in promoting cell proliferation and survival. nih.gov

These compounds act as ATP-competitive inhibitors of Akt, with some showing up to 150-fold selectivity over the closely related kinase PKA. nih.gov In cellular assays, these inhibitors were shown to effectively block the phosphorylation of downstream Akt substrates, such as GSK3β, providing a clear indication of on-target activity. nih.gov

In a different study, novel N-(piperidine-4-yl)benzamide derivatives were found to regulate the phosphorylation of AMP-activated protein kinase (AMPK) and activate its downstream signaling proteins in HepG2 hepatocarcinoma cells. researchgate.net Another compound, 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD), was shown to downregulate Notch signaling through the inhibition of the γ-secretase complex in pancreatic cancer cells. nih.gov This led to the inhibition of the downstream Notch-1 target, Hes-1. nih.gov

The modulation of signaling pathways by piperidine-4-carboxamide analogues is highlighted below.

Compound ClassSignaling Pathway ModulatedEffectCell Line
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPI3K/AktInhibition of Akt phosphorylation nih.govPC3 M (Prostate), U87MG (Glioblastoma) nih.gov
N-(piperidine-4-yl)benzamide derivativesAMPKRegulation of AMPK phosphorylation researchgate.netHepG2 (Hepatocarcinoma) researchgate.net
3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD)NotchDownregulation of Notch signaling nih.govMiaPaCa-2 (Pancreatic) nih.gov

Investigation of Apoptosis and Cell Cycle Modulation

In addition to inhibiting proliferative signaling, derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells. For example, a novel N-(piperidine-4-yl)benzamide derivative was shown to arrest the cell cycle in a p53/p21-dependent manner in HepG2 cells. researchgate.net Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, and Rb. researchgate.net

The compound DiFiD induced G2/M and S-phase growth arrest in MiaPaCa-2 pancreatic cancer cells within 24 hours. nih.gov This was accompanied by a reduction in the expression of cyclin D1, which regulates the G1 to S-phase transition, and cyclin A2, which is involved in S/G2 progression. nih.gov At 48 hours, a significant increase in cells in the G0 hypodiploid/fragmented DNA stage was observed, indicative of apoptosis. nih.gov

The effects of piperidine-4-carboxamide analogues on apoptosis and the cell cycle are summarized below.

Compound/DerivativeEffect on Cell CycleEffect on ApoptosisKey Molecular ChangesCancer Cell Line
N-(piperidine-4-yl)benzamide derivativeCell cycle arrest researchgate.net-Inhibition of cyclin B1 and p-Rb; enhanced expression of p21, p53, and Rb. researchgate.netHepG2 (Hepatocarcinoma) researchgate.net
3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD)G2/M and S-phase arrest nih.govInduction of apoptosis nih.govReduced expression of cyclin D1 and cyclin A2. nih.govMiaPaCa-2 (Pancreatic) nih.gov

In Vivo Efficacy Studies of this compound in Animal Models (Non-Human)

Efficacy in Relevant Disease Models (e.g., Cancer Xenografts, Viral Infection Models)

The in vitro activities of this compound analogues have translated into in vivo efficacy in preclinical animal models of cancer. Representative compounds from the series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt inhibitors strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.govnih.gov These compounds also modulated biomarkers of Akt signaling in vivo, confirming their mechanism of action in a whole-animal setting. nih.gov

In a separate study, the intraperitoneal administration of DiFiD significantly suppressed the growth of pancreatic cancer tumor xenografts. nih.gov This anti-tumor effect was associated with a reduction in CD31 positive blood vessels, suggesting an anti-angiogenic mechanism of action. nih.gov

While in vivo efficacy data for antiviral properties are less detailed in the provided context, a study on N-carboxamidine-substituted analogues of ribavirin, which share some structural similarities, showed that a glycine analogue was active in a Punta Toro virus-infected mouse model, leading to increased survival and decreased markers of viral pathogenicity. nih.gov

The table below summarizes the in vivo efficacy of selected analogues.

Compound Class/DerivativeAnimal ModelDisease ModelOutcome
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesNude miceHuman tumor xenografts nih.govnih.govStrong inhibition of tumor growth. nih.govnih.gov
3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD)-Pancreatic cancer tumor xenografts nih.govSignificant suppression of tumor growth. nih.gov
N-carboxamidine-substituted ribavirin analogueMicePunta Toro virus infection nih.govIncreased survival and decreased viral pathogenicity markers. nih.gov

Pharmacodynamics in Animal Systems

Detailed in vivo pharmacodynamic studies for this compound are not available in the public domain. Research on similar piperidine-4-carboxamide analogues suggests that potential pharmacodynamic effects could be explored in animal models of neurological and psychiatric disorders. For example, based on the structural motif, it could be hypothesized that this compound might interact with dopamine (B1211576) or other neurotransmitter systems.

To evaluate such potential activities, preclinical studies would typically involve a battery of behavioral and neurochemical tests in rodents. These might include:

Locomotor Activity: To assess potential stimulant or sedative effects.

Models of Depression and Anxiety: Such as the forced swim test, tail suspension test, and elevated plus maze to evaluate antidepressant and anxiolytic-like properties.

Models of Psychosis: Including amphetamine- or PCP-induced hyperlocomotion to investigate potential antipsychotic activity.

Analgesic Models: Such as the hot plate or tail-flick test to determine potential pain-relieving effects.

Without specific experimental data, any claims about the in vivo pharmacodynamic profile of this compound would be conjectural.

Structure Activity Relationship Sar and Design Principles for 1 3 Aminophenyl Methyl Piperidine 4 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features of the 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide Scaffold

The this compound scaffold is comprised of three key structural motifs: the aminophenyl ring, the piperidine (B6355638) core, and the carboxamide linker. Each of these components plays a vital role in the molecule's interaction with its biological target.

The aminophenyl ring is often involved in crucial aromatic interactions, such as pi-pi stacking or cation-pi interactions, with the target protein. The position of the amino group is critical, as it influences the molecule's electronics and potential for hydrogen bonding. The 3-amino substitution pattern provides a specific vector for this interaction.

The piperidine core serves as a central, non-planar scaffold that correctly orients the other functional groups in three-dimensional space. Its conformational flexibility can be a key determinant of binding affinity. The nitrogen atom within the piperidine ring is typically a basic center, which can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site.

The carboxamide linker is a critical hydrogen bonding motif. The amide nitrogen and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with the target. The planarity of the amide bond also imposes conformational constraints on the molecule.

Pharmacophore models for related piperidine carboxamide derivatives often highlight the importance of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic feature, and a basic nitrogen center. These features are all present in the this compound scaffold.

Impact of Substituent Effects on Biological Activity of this compound Analogues

The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents on the aminophenyl ring, the piperidine core, and the carboxamide linker.

Modifications to the aminophenyl ring can have a profound impact on binding affinity and selectivity. The electronic nature of substituents can alter the pKa of the amino group and the electron density of the aromatic ring, thereby influencing hydrogen bonding and aromatic interactions.

Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the basicity of the amino group and may enhance interactions with electron-rich pockets in the target.

Electron-donating groups (e.g., methoxy, methyl groups) can increase the basicity of the amino group and may improve interactions with electron-deficient areas.

Steric hindrance is another important consideration. Bulky substituents on the aminophenyl ring can either enhance binding by occupying a specific hydrophobic pocket or decrease affinity by clashing with the protein surface. The position of the substituent is also critical, with ortho-, meta-, and para-substitutions leading to different biological outcomes.

Substituent Position Electronic Effect Steric Effect Potential Impact on Activity
Ortho to AminoCan influence hydrogen bonding geometryHigh potential for steric hindranceOften leads to a decrease in activity
Meta to AminoModerate electronic influenceLower steric hindrance than orthoCan be a favorable position for substitution
Para to AminoStrong electronic influenceMinimal steric hindranceOften a key position for modulating activity

The piperidine ring's conformation is a key determinant of the spatial arrangement of the pharmacophoric groups. Substitutions on the piperidine core can lock the ring into a specific conformation, which may be more or less favorable for binding.

For instance, the introduction of a methyl group on the piperidine ring can lead to a preference for either an axial or equatorial orientation of the carboxamide group, which can significantly impact biological activity. Furthermore, the nitrogen of the piperidine is a common site for modification. In related piperidine-based ligands, replacement of the N-methyl group with phenylalkyl groups has been shown to modulate activity at various transporters. nih.gov

The carboxamide linker is a critical interaction point. Modifications to this group can alter hydrogen bonding capacity and introduce new interactions. For example, N-methylation of the amide can remove a hydrogen bond donor, which can be detrimental if this interaction is crucial for binding. Conversely, replacing the carboxamide with a bioisosteric group, such as a sulfonamide, can introduce new hydrogen bonding patterns and alter the molecule's physicochemical properties.

In a study on piperidine-4-carboxamide derivatives, the synthesis of sulfonamide and amide analogues was explored, indicating that this linker is a key site for chemical modification to modulate biological activity. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies can provide predictive models to guide the design of new, more potent analogues.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), are particularly useful. These methods can generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding fields are correlated with biological activity.

For example, a QSAR study on piperidine carboxamide derivatives as ALK inhibitors revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Such models for the this compound series would likely highlight:

The favorable steric and electrostatic properties of the aminophenyl ring and its substituents.

The optimal shape and electrostatic potential of the piperidine core.

The critical hydrogen bonding features of the carboxamide linker.

The development of a robust QSAR model requires a dataset of structurally diverse analogues with corresponding biological activity data. The model is then built using statistical methods, such as partial least squares (PLS) regression, and validated to ensure its predictive power. Once validated, the QSAR model can be used to virtually screen new designs and prioritize them for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Computational and Chemoinformatics Studies of 1 3 Aminophenyl Methyl Piperidine 4 Carboxamide

Molecular Docking Simulations of 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide with Predicted Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on similar piperidine (B6355638) and carboxamide derivatives suggests potential interactions with various biological targets. For instance, studies on related phenylpyrimidine-carboxamide derivatives have identified them as c-Met inhibitors. nih.gov Docking analyses of these compounds revealed key interactions within the c-Met kinase domain, guiding the optimization of their inhibitory activity. nih.gov Similarly, piperidine-based compounds have been investigated as sigma receptor 1 (S1R) ligands, with docking studies helping to understand their binding modes. rsc.org

Table 1: Predicted Interactions from Molecular Docking of Structurally Similar Compounds

Target ProteinKey Interacting Residues (Hypothetical for the title compound)Type of Interaction (Hypothetical)
c-Met KinaseMET1160, ASP1222, TYR1230Hydrogen bonding, pi-pi stacking
Sigma 1 ReceptorASP126, GLU172, TYR103Electrostatic interactions, hydrogen bonding
Carbonic AnhydraseHIS94, HIS96, HIS119, THR199Coordination with Zinc ion, hydrogen bonding

This table is illustrative and based on findings for structurally related compounds. Specific interactions for this compound would require dedicated docking studies.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. These simulations can validate the binding poses obtained from molecular docking and offer deeper insights into the dynamics of the interaction.

For piperidine-based compounds targeting the sigma 1 receptor, MD simulations have been crucial in revealing the stability of the ligand-protein complex and identifying the key amino acid residues that maintain the interaction. rsc.org In studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, MD simulations lasting 50 nanoseconds confirmed the stability of the docked poses, showing only minor conformational changes and fluctuations. nih.gov These simulations underscore the importance of dynamic studies in confirming stable binding.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A model derived from an active compound like this compound can then be used as a 3D query to screen large compound libraries for molecules with similar features, a process known as virtual screening.

This approach has been successfully applied to discover novel analgesics starting from a known compound, leading to the identification of potent μ opioid receptor ligands. ebi.ac.uk By creating a pharmacophore model based on the key features of the initial compound, researchers can efficiently identify new chemical entities with a higher probability of being active.

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics involves the use of computational methods to analyze chemical data. Analyzing the chemical space of a compound like this compound involves evaluating its physicochemical properties and comparing them to other known drugs or compound libraries. This helps in assessing its drug-likeness and potential for further development.

Properties such as molecular weight, lipophilicity (XLogP3-AA), hydrogen bond donor and acceptor counts, and rotatable bond count are critical in determining a compound's pharmacokinetic profile.

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
XLogP3-AA0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Data sourced from PubChem CID 43132694. nih.gov

These properties fall within the ranges typically associated with orally bioavailable drugs, suggesting that this compound has a favorable profile for potential therapeutic applications.

Future Research Directions and Conceptual Therapeutic Potential

Opportunities for Further Structural Optimization of 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide Analogues

The structure of this compound offers multiple points for chemical modification to enhance its pharmacological properties. Structure-Activity Relationship (SAR) studies are crucial for rationally designing analogues with improved potency, selectivity, and pharmacokinetic profiles. nbinno.com Key areas for optimization include:

The Aminophenyl Group: The position and nature of substituents on the phenyl ring can significantly influence biological activity. For instance, moving the amino group to the para or ortho positions, or replacing it with other functional groups like hydroxyl, nitro, or halogen atoms, could alter the molecule's electronic properties and its ability to interact with biological targets. mdpi.com

The Piperidine (B6355638) Ring: Modifications to the piperidine ring, such as the introduction of chiral centers or additional substituents, can impact the molecule's conformation and binding affinity. thieme-connect.com The use of chiral piperidine scaffolds can enhance biological activity and selectivity while improving pharmacokinetic properties. thieme-connect.com

The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif. Altering the groups attached to the amide nitrogen can fine-tune the molecule's interaction with target proteins. researchgate.net Replacing the amide with a more metabolically stable linker, such as an ester or other bioisosteres, could also be explored to improve drug-like properties. nih.gov

Systematic modifications at these positions, guided by computational modeling and empirical screening, can lead to the discovery of analogues with superior therapeutic potential.

Exploration of Novel Biological Targets Modulated by this compound

The piperidine-4-carboxamide scaffold is known to interact with a diverse range of biological targets, suggesting that this compound and its derivatives could have broad therapeutic applications. mdpi.comresearchgate.net Future research should focus on screening this compound and its analogues against various target classes.

Potential biological targets include:

Enzymes: Derivatives of this scaffold have shown inhibitory activity against enzymes such as acetylcholinesterase (implicated in Alzheimer's disease), secretory glutaminyl cyclase (also linked to Alzheimer's), and DNA gyrase in bacteria. nih.govnih.govasm.org A study identified a piperidine-4-carboxamide moiety as a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic amyloid-beta plaques in Alzheimer's disease. nih.gov

Receptors: The C-C chemokine receptor type 5 (CCR5) is a key target for anti-HIV therapies, and novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors. nih.gov

Ion Channels: The piperidine core is a common feature in many ion channel modulators.

Transporters: The serotonin (B10506) transporter (SERT) is another potential target, with some benzylpiperidine derivatives showing affinity for it. mdpi.com

The following table summarizes some of the biological targets that have been successfully modulated by compounds containing the piperidine-4-carboxamide scaffold.

Biological Target ClassSpecific Target ExampleTherapeutic Area
EnzymesAcetylcholinesterase nih.govAlzheimer's Disease
Secretory Glutaminyl Cyclase nih.govAlzheimer's Disease
DNA Gyrase asm.orgAntibacterial
Carbonic Anhydrase nih.govOncology
ReceptorsCCR5 nih.govHIV/AIDS
TransportersSerotonin Transporter (SERT) mdpi.comNeurological Disorders

Integration of Advanced Research Methodologies in Studies of this compound

To accelerate the discovery and development of drugs based on the this compound structure, the integration of advanced research methodologies is essential.

Computational Chemistry: Techniques like molecular docking and molecular dynamics simulations can predict how analogues of the compound will bind to specific biological targets, providing insights for rational drug design. nih.gov These methods can help prioritize which novel compounds to synthesize and test, saving time and resources. For example, molecular docking was used to understand the binding of a piperidine-4-carboxamide inhibitor in the active site of secretory glutaminyl cyclase. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. This can quickly identify initial "hit" compounds from a library of this compound analogues.

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy can determine the three-dimensional structure of the compound when bound to its biological target. nih.gov This provides a detailed atomic-level understanding of the interaction, which is invaluable for further optimization.

Metabolomics: Advanced analytical techniques like NMR-based metabolomics can be used to study the effects of these compounds on cellular metabolism, potentially uncovering novel mechanisms of action or identifying biomarkers of efficacy. acs.org

Broader Implications of Piperidine-4-carboxamide Scaffold Research in Drug Discovery

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. nih.gov Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an ideal building block for creating molecules that can interact with complex biological targets with high affinity and specificity. nbinno.comthieme-connect.com

The piperidine-4-carboxamide substructure, in particular, is a versatile scaffold that has been successfully incorporated into a wide variety of clinically used drugs and investigational agents. mdpi.comresearchgate.net Research into compounds like this compound contributes to a deeper understanding of the "rules" of molecular recognition for this scaffold. This knowledge can then be applied to the design of new drugs for a multitude of diseases.

The continued exploration of piperidine-4-carboxamide derivatives will likely lead to the discovery of novel therapeutic agents with improved properties. The functional groups present in this scaffold are capable of acting as hydrogen bond donors and acceptors, which can enhance interactions with key residues at a target site and improve pharmacokinetic properties like solubility and metabolic stability. mdpi.com The broad utility of this scaffold ensures that it will remain a cornerstone of medicinal chemistry research for the foreseeable future. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions between piperidine-4-carboxylic acid derivatives and 3-aminobenzylamine. For example, a two-step process involving activation of the carboxylic acid (e.g., using isobutyl chloroformate and triethylamine in chloroform under inert atmosphere) followed by coupling with the amine moiety has been employed for structurally similar piperidine carboxamides . Key intermediates include activated esters or mixed anhydrides. Purification often involves chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming the piperidine ring conformation and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline forms are obtainable) provides definitive stereochemical data. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting receptors or enzymes relevant to the compound’s structural analogs, such as kinases or proteases. Cell viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and positive/negative controls are essential for validating activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric syntheses?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic catalysis. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied using Design of Experiments (DoE) approaches. Monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (DFT or molecular docking) can predict transition states to guide optimization .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Replicate experiments under standardized conditions (pH, temperature, buffer composition). Analyze batch-to-batch purity differences via HPLC and consider metabolite interference. Meta-analyses of published data with attention to assay methodologies (e.g., cell lines vs. primary cells) can identify confounding variables .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS or AMBER) model ligand-receptor interactions over time. Docking software (AutoDock Vina, Schrödinger) predicts binding poses and affinity scores. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine electronic interactions. Validate predictions with mutagenesis studies or cryo-EM structures .

Q. How is in vivo toxicity profiling conducted, and what endpoints are critical for regulatory compliance?

  • Methodological Answer : Conduct acute toxicity studies in rodent models (OECD 423 or 425 guidelines), monitoring mortality, organ weight changes, and histopathology. Subchronic studies (28-day) assess hematological, hepatic, and renal parameters. Include positive controls (e.g., cisplatin for nephrotoxicity) and adhere to GLP standards. ToxCast/Tox21 high-throughput screening can prioritize endpoints .

Q. What strategies are used to design derivatives with enhanced metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance at metabolically labile sites (e.g., benzyl position). Use prodrug approaches (e.g., esterification of carboxylic acid). Assess stability in liver microsome assays and correlate with LogP values. Structural analogs like fluorinated piperidines have shown improved pharmacokinetics in preclinical models .

Methodological Notes

  • Synthetic Challenges : Side reactions (e.g., over-alkylation) are common in piperidine derivatives; use protecting groups (Boc or Fmoc) for amine functionalities .
  • Data Reproducibility : Archive raw spectral data (NMR FIDs, LC-MS chromatograms) in repositories like Zenodo for transparency .
  • Safety Compliance : Adhere to GHS guidelines for handling acute toxins (Category 4 oral toxicity; H302/H315 codes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.